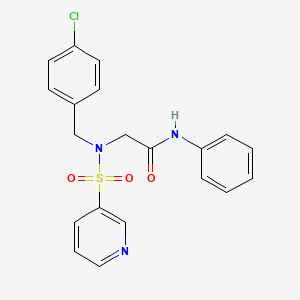

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-substituted pyridine-3-sulfonamides with the appropriate aryl isocyanates in the presence of potassium carbonate . Further details on the specific synthetic route and conditions would require a deeper investigation of relevant literature.

Scientific Research Applications

Synthesis and Antibacterial Properties

Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, with a significant emphasis on their potential as antibacterial agents. A notable study involved the synthesis of various derivatives, including pyran, pyridine, and pyridazine derivatives, through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate. This research identified several compounds demonstrating high antibacterial activity, showcasing the potential of such structures in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Pharmacological Inhibition Studies

Another key area of application involves the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Investigations into various 6,5-heterocycles aimed at improving metabolic stability led to the identification of compounds with potent in vitro and in vivo inhibitory effects on PI3Kα and mTOR. This research highlights the compound's potential in targeting cancer and other diseases related to PI3K/mTOR pathways (Stec et al., 2011).

Antimicrobial Activity Enhancement

Further studies have synthesized new heterocycles based on the 3-methyl 1-phenyl-5-amino pyrazole scaffold, incorporating the sulfonamide group. These compounds were evaluated for their antimicrobial properties, with several showing promising activities. This research underscores the sulfonamide group's role in enhancing antimicrobial efficacy, providing a pathway for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Metal Complex Formation for Enhanced Biological Activities

In the realm of metal-organic chemistry, studies on the interaction of sulfonamido-based ligands with metals have led to the structural characterization of metal complexes. These complexes have shown potential in various biological applications, including as antimicrobial and anticancer agents, highlighting the versatility of sulfonamido compounds in forming biologically active metal complexes (Sousa et al., 2001).

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c21-17-10-8-16(9-11-17)14-24(28(26,27)19-7-4-12-22-13-19)15-20(25)23-18-5-2-1-3-6-18/h1-13H,14-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEBQHBMXKIGOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2740941.png)

![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)

![4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2740950.png)